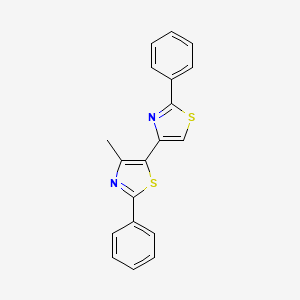
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C19H14N2S2 and its molecular weight is 334.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific thiazole compound, supported by data tables and relevant research findings.
- Molecular Formula : C17H14N2S2
- Molecular Weight : 302.43 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a study reported that thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for such compounds typically range from 7.8 to 62.5 µg/mL .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 4-Methyl-2-phenylthiazole | 15.6 | 31.25 |
| 2-Aminothiazole derivative | 31.25 | 62.5 |
Anticancer Activity
Thiazole derivatives have shown promising anticancer effects in various studies. The compound under discussion has been evaluated for its cytotoxicity against several cancer cell lines. Notably, a structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and substituents on the phenyl group significantly influence anticancer potency.
For example, compounds with an IC50 value less than that of doxorubicin were identified, indicating superior activity against certain cancer types . The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | <10 |
| Compound B | U251 (glioblastoma) | <20 |
Anticonvulsant Activity
Thiazoles have also been studied for their anticonvulsant properties. Research indicates that certain thiazole derivatives can act as effective anticonvulsants in animal models by modulating neurotransmitter systems . The efficacy of these compounds may be linked to their ability to interact with AMPA receptors, which are crucial in excitatory neurotransmission.
Case Studies
- Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that specific modifications led to enhanced activity against human melanoma cells (WM793). The study highlighted that the introduction of methoxy groups significantly improved the compounds' potency .
- Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of thiazole derivatives against clinical isolates of E. coli. The results demonstrated that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S2/c1-13-17(23-19(20-13)15-10-6-3-7-11-15)16-12-22-18(21-16)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCPPVSFLFFADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














